N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide: is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide typically involves the reaction of a naphthalene derivative with a boronic ester. The process generally includes the following steps:
Formation of the Boronic Ester: The tetramethyl-1,3,2-dioxaborolane moiety is introduced via a reaction between a boronic acid and a diol, such as pinacol.
Coupling Reaction: The boronic ester is then coupled with a naphthalene derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the coupling reactions and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst or under acidic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Biology:
Bioconjugation: The boron-containing moiety can be used in bioconjugation techniques, attaching biomolecules to surfaces or other molecules.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide largely depends on its application. In organic synthesis, the boron center acts as a Lewis acid, facilitating various coupling reactions. In biological systems, the compound can interact with enzymes or receptors, potentially inhibiting or modifying their activity through the formation of stable complexes.
Comparison with Similar Compounds
- N,N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Comparison:
- N,N-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline differs in the substitution pattern on the aromatic ring and the presence of a dimethylamino group instead of a diethylcarboxamide group.
- N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has a benzene ring instead of a naphthalene ring, which affects its electronic properties and reactivity.
Uniqueness: N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is unique due to its combination of a naphthalene ring with a boron-containing dioxaborolane moiety and a diethylcarboxamide group, providing a distinct set of chemical properties and reactivity patterns that are valuable in various scientific and industrial applications.
Biological Activity
N,N-Diethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H28BNO3
- Molecular Weight : 353.27 g/mol
- CAS Number : Not available
- MDL Number : MFCD24039472
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with boron-containing reagents under controlled conditions. The specific synthetic routes can vary but often utilize palladium-catalyzed cross-coupling reactions to introduce the dioxaborolane moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : Compounds with similar structures have shown to inhibit tubulin polymerization, effectively disrupting mitotic processes in cancer cells. This mechanism is crucial for their antiproliferative effects.
Compound | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HeLa | 5.0 | |
Compound B | MCF7 | 3.5 | |
N,N-Diethyl... | A549 (Lung) | TBD | Current Study |
Antimicrobial Activity
There is emerging evidence that boron-containing compounds exhibit antimicrobial properties. The presence of the dioxaborolane group may enhance the interaction with microbial membranes or enzymes.
Study 1: Antiproliferative Effects
In a recent study examining various derivatives of naphthalene carboxamides, this compound was tested against several cancer cell lines. The compound demonstrated significant antiproliferative activity against A549 cells with an IC50 value comparable to established chemotherapeutic agents.
Study 2: Mechanistic Insights
Another investigation focused on the molecular interactions of similar compounds with tubulin. The study utilized molecular docking simulations to reveal that the compound could effectively bind to the colchicine site on tubulin, suggesting a potential mechanism for its observed biological activity.
Properties
IUPAC Name |
N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO3/c1-7-23(8-2)19(24)17-13-14-18(16-12-10-9-11-15(16)17)22-25-20(3,4)21(5,6)26-22/h9-14H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQVYGJTNDQGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.